2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine
Beschreibung
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine, also known as Glufosinate (CAS: 126633-48-5, 53369-07-6), is a phosphinic acid derivative structurally characterized by a 2-amino butanoic acid backbone with a hydroxymethylphosphonoyl group at the C4 position. This compound is widely recognized for its role as a non-selective herbicide, acting as a competitive inhibitor of glutamine synthetase in plants, leading to ammonia accumulation and cell death . Its synthesis involves phosphorylation and hydroxylation steps, yielding a racemic mixture (±)-phosphinothricin, which is the biologically active form .
Eigenschaften
Molekularformel |
C5H14N2O4P+ |
|---|---|
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
(3-amino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium;azane |
InChI |
InChI=1S/C5H10NO4P.H3N/c6-4(5(8)9)1-2-11(10)3-7;/h4,7H,1-3,6H2;1H3/p+1 |
InChI-Schlüssel |
LMGXPPIFCATTPT-UHFFFAOYSA-O |
Kanonische SMILES |
C(C[P+](=O)CO)C(C(=O)O)N.N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Rhodium-Catalyzed Enantioselective Synthesis
The asymmetric hydrogenation of dehydroamino acid precursors using rhodium complexes with chiral phosphine ligands represents the most efficient method for synthesizing L-AMPB. A rhodium catalyst containing optically active cyclic phosphine ligands, such as (S,S)-Me-DUPHOS or (S,S)-Et-DUPHOS, enables high enantiomeric excess (ee) under mild conditions.
Reaction Mechanism :
The process involves hydrogenating 2-acetamido-4-(hydroxymethylphosphinyl)-butenoic acid in the presence of a rhodium catalyst (e.g., [Rh((S,S)-Me-DUPHOS)(cod)]OTf) under hydrogen pressure (0.3 MPa). Subsequent hydrolysis with hydrochloric acid yields L-AMPB.
Optimization Parameters :
- Solvent : Methanol, n-butanol, or n-propanol.
- Catalyst Loading : 3–4 mol% relative to substrate.
- Temperature : Room temperature (20–25°C).
- Reaction Time : 22–44 hours.
Performance Metrics :
| Solvent | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Methanol | [Rh((S,S)-Me-DUPHOS)] | 92.4 | 70 |
| n-Butanol | [Rh((S,S)-Et-DUPHOS)] | 95.6 | 72 |
| n-Propanol | [Rh((S,S)-Me-DUPHOS)] | 92.0 | 74 |
This method achieves enantiomeric excesses exceeding 92%, making it suitable for industrial-scale production.
Enzymatic Resolution and Racemization
Amidase-Mediated Hydrolysis
Enzymatic resolution of racemic N-phenylacetyl-D,L-glufosinate using amidase selectively hydrolyzes the L-enantiomer. The unwanted D-enantiomer undergoes racemization under optimized thermal conditions, enabling near-quantitative conversion to L-AMPB.
Key Steps :
- Hydrolysis : Amidases cleave the N-phenylacetyl group from L-glufosinate.
- Racemization : N-Phenylacetyl-D-glufosinate is racemized at 154°C for 23 minutes with phenylacetic acid (1.7:1 molar ratio).
Optimization via Response Surface Methodology :
- Temperature : 154°C.
- Time : 23 minutes.
- Phenylacetic Acid Ratio : 1.7 mol/mol.
- Yield : 97.02% with acetic anhydride additive.
Advantages :
- Eliminates waste of D-enantiomer.
- Compatible with green chemistry principles due to minimal solvent use.
Biocatalytic Cascade Synthesis
D-Amino Acid Oxidase (DAAO) and Catalase System
A biocatalytic cascade combining DAAO and catalase converts DL-glufosinate to 2-oxo-4-(hydroxymethylphosphinyl)butyric acid (PPO), a precursor for L-AMPB. The process operates in one pot, reducing intermediate isolation steps.
Reaction Pathway :
- Oxidation : DAAO oxidizes D-glufosinate to PPO.
- Reduction : PPO is asymmetrically aminated using transaminases to yield L-AMPB.
Performance :
- Conversion : 46.8% for 400 mM DL-glufosinate.
- Scale : 80 kg PPO converted to 70 kg L-AMPB using 10 kg E. coli cells.
Limitations :
- Lower efficiency compared to chemical methods.
- Requires exogenous catalase to mitigate peroxide byproducts.
Comparative Analysis of Methods
Cost and Scalability
| Method | Cost | Scalability | ee (%) | Environmental Impact |
|---|---|---|---|---|
| Rhodium Catalysis | High | Industrial | 92–96 | Moderate (metal use) |
| Enzymatic Resolution | Moderate | Pilot Plant | >99 | Low |
| Biocatalytic Cascade | Low | Lab Scale | 46.8 | Very Low |
Recent Advances (2023–2025)
- Single-Transaminase Systems : Engineered transaminases (e.g., ATA-117-Rd11) enable direct amination of PPO with >95% conversion and >99% ee, bypassing multi-enzyme cascades.
- Lewis Acid-Mediated Coupling : Novel methods using Lewis acids (e.g., BF3·OEt2) facilitate C–P bond formation, though yields remain suboptimal (≤65%).
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxymethylphosphonoyl group to a methylphosphonoyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced phosphonoyl compounds, and substituted amino derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role as a glutamine synthetase inhibitor, which has implications in metabolic research.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to glutamine metabolism.
Industry: The compound is used in the production of herbicides and other agrochemicals
Wirkmechanismus
The primary mechanism of action of 2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine involves the inhibition of glutamine synthetase. This enzyme is responsible for the synthesis of glutamine from glutamate and ammonia. By inhibiting this enzyme, the compound disrupts the nitrogen metabolism in organisms, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Features of Glufosinate and Analogous Compounds
Detailed Analysis
(S)-2-Amino-4-(methylthio)butanoic Acid Ester (p-Toluene Sulfonate Salt)
- Structural Difference: Replaces Glufosinate’s phosphonoyl group with a methylthio moiety and incorporates a sulfonate ester.
- Functional Contrast : Unlike Glufosinate’s herbicidal activity, this compound exhibits ionic liquid crystal behavior at specific temperatures, making it valuable for advanced material applications such as optoelectronics .
2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-4-phosphono-butanoic Acid
- Structural Complexity: Features a pteridinyl-benzoyl hybrid group linked to the phosphono-modified butanoic acid backbone.
- Functional Role : Acts as a folate pathway inhibitor , likely targeting dihydrofolate reductase (DHFR) in microbial or cancer cells, contrasting with Glufosinate’s plant-specific mechanism .
2-Amino-4-(methylsulfanyl)butanoic Acid (Methionine Sulfoxide)
- Biological Relevance: A sulfur-containing amino acid critical for proteinogenesis and methyl group donation. Its sulfoxide form is involved in oxidative stress regulation, diverging from Glufosinate’s abiotic stress induction in plants .
2-Amino-4-hydroxybutanoic Acid
- Pharmaceutical Utility: The hydroxyl group at C4 enables its use in synthesizing GABA analogs (e.g., baclofen).
Research Findings and Mechanistic Insights
- Glufosinate : Studies confirm its efficacy as a glutamate analog, disrupting nitrogen metabolism in plants. Field trials show rapid action against glyphosate-resistant weeds, with a half-life of 3–7 days in soil .
- Pteridinyl-Phosphono Derivative: Preliminary assays indicate nanomolar affinity for DHFR, suggesting utility in antimicrobial or anticancer therapies .
Biologische Aktivität
2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine, also known as a derivative of phosphonylated amino acids, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C5H14N2O4P
- Molecular Weight : 194.16 g/mol
- CAS Number : 7314-32-1
The biological activity of 2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid amine can be attributed to its structural similarity to naturally occurring amino acids, allowing it to interact with various biological pathways. The phosphonyl group is particularly significant as it can mimic phosphate groups in biochemical processes, potentially influencing enzyme activity and cellular signaling pathways.
Antitumor Activity
Research indicates that phosphonylated compounds exhibit antitumor properties. For instance, derivatives similar to 2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid have shown effectiveness against various cancer cell lines. A study demonstrated that such compounds could inhibit the growth of HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies suggest that the compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
Neuroprotective Effects
In addition to its anticancer and antioxidant activities, there is emerging evidence suggesting that 2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid may exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor. The compound's ability to modulate glutamate transporters may provide a protective effect against excitotoxicity in neuronal cells .
Study on Antitumor Efficacy
In a controlled study, researchers synthesized several derivatives of 2-Amino-4-(hydroxymethylphosphonoyl)butanoic acid and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than conventional chemotherapeutics, suggesting their potential as alternative treatment options .
Neuroprotection in Animal Models
A recent animal study investigated the neuroprotective effects of the compound in models of induced oxidative stress. The findings revealed significant reductions in markers of oxidative damage in treated groups compared to controls, indicating a protective role for the compound against neurodegeneration .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Cell Lines/Models Tested | IC50/Effectiveness |
|---|---|---|---|
| Antitumor | Induction of apoptosis | HepG2, PC12 | < 10 µM |
| Antioxidant | Free radical scavenging | DPPH assay | Significant activity |
| Neuroprotective | Modulation of glutamate transport | Neuronal cell cultures | Reduced oxidative markers |
Q & A
Q. What are the key synthetic methodologies for preparing 2-amino-4-(hydroxymethylphosphonoyl)butanoic acid amine and its derivatives?
Answer: A common approach involves the phosphorylation of amino acid precursors. For example, phosphonate-containing amino acids can be synthesized by reacting amino acid derivatives with hydroxymethylphosphonoyl groups under controlled basic conditions. A typical procedure includes:
- Step 1: Dissolve the amino acid precursor (e.g., 2-amino-4-(methylthio)butanoic acid) in aqueous NaOH to achieve solubilization.
- Step 2: Introduce the phosphonoyl group via nucleophilic substitution or Michaelis-Arbuzov reactions.
- Step 3: Acidify the mixture to precipitate the product, followed by purification via column chromatography (e.g., using silica gel and acetone/hexane eluents) .
Characterization often employs P NMR to confirm phosphonate incorporation and HPLC for enantiomeric purity assessment .
Q. How is the structural integrity of this compound validated in experimental settings?
Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): H, C, and P NMR are critical for confirming backbone connectivity and phosphonoyl group attachment.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography: For crystalline derivatives, this provides unambiguous stereochemical data, especially for resolving enantiomeric conflicts observed in prior studies .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility: The compound is moderately soluble in polar solvents (e.g., water, ethanol) due to its zwitterionic nature. Pre-saturation with buffers (pH 6–8) enhances solubility for biological assays .
- Stability: It is hygroscopic and prone to oxidation. Storage recommendations include desiccated environments at –20°C under inert gas (N or Ar) to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis?
Answer: Enantiomeric purity is critical for biological activity. Methodological optimizations include:
- Chiral Catalysts: Use of enantioselective catalysts (e.g., BINOL-derived phosphates) during phosphorylation.
- HPLC Purification: Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve racemic mixtures.
- Dynamic Kinetic Resolution: Combine asymmetric synthesis with in situ racemization to maximize yield of the desired enantiomer .
Q. What strategies address contradictions in reported biological activity data?
Answer: Discrepancies often arise from variable experimental conditions or impurities. Mitigation strategies include:
- Batch Consistency: Rigorous quality control via P NMR and LC-MS to ensure ≥95% purity.
- Standardized Assays: Use positive controls (e.g., known phosphonate inhibitors) in enzyme inhibition studies.
- Meta-Analysis: Cross-reference data across multiple studies, prioritizing those using orthogonal characterization methods (e.g., crystallography paired with NMR) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking Studies: Use software (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., glutamate receptors).
- Molecular Dynamics (MD): Simulate conformational stability of the phosphonoyl group in aqueous environments.
- QSAR Modeling: Correlate structural features (e.g., substituent electronegativity) with activity data to prioritize synthetic targets .
Q. What advanced techniques resolve spectral overlaps in 1^{1}1H NMR analysis?
Answer:
Q. How do researchers evaluate the compound’s interaction with metal ions in biological systems?
Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinities for metal ions (e.g., Ca, Mg) under physiological pH.
- Electron Paramagnetic Resonance (EPR): Detect paramagnetic ion interactions using spin-labeled derivatives.
- X-ray Absorption Spectroscopy (XAS): Probe coordination geometry at metal-binding sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
